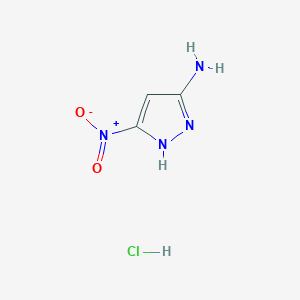
5-nitro-1H-pyrazol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-1H-pyrazol-3-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a nitroaromatic derivative of pyrazole and has been extensively researched for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Genotoxicity and Carcinogenicity in Nitro Aromatic Hydrocarbons
Nitro aromatic hydrocarbons, including compounds similar to 5-nitro-1H-pyrazol-3-amine hydrochloride, have been studied for their genotoxic and carcinogenic properties. Research has shown that nitrobenzo[a]pyrenes (NBPs) and related nitroazaarenes exhibit high mutagenicity for bacteria and mammalian cells. Substances like 3-Nitro-6-azabenzo[a]pyren-N-oxide have been identified as potent mutagens, highlighting the carcinogenic potential of these compounds upon exposure to by-products of combustion of heavy oils, which might include structures similar to this compound. This research emphasizes the importance of understanding the mutagenic and carcinogenic significance of nitro aromatic hydrocarbons in environmental health perspectives (Tokiwa et al., 1994).
Exposure to Heterocyclic Amines
Heterocyclic amines (HAs) are mutagenic compounds isolated from cooked foods and pyrolysates of amino acids and proteins, with some showing carcinogenicity in rodents and monkeys. Quantification of these carcinogenic HAs in various cooked foods suggests continuous human exposure through the normal diet. The study of exposure to heterocyclic amines, including compounds with structures related to this compound, is crucial for understanding the risk associated with daily exposure to these carcinogens (Wakabayashi et al., 1993).
Liver Dysfunction from Handling Nitro Aromatic Compounds
A study focused on workers handling 5-nitro-o-toluidine, a compound similar in structure to this compound, found evidence of acute liver dysfunction. This research indicates that exposure to certain nitro aromatic compounds can lead to significant health risks, including liver damage. The findings suggest a need for caution and protective measures when handling nitro aromatic compounds to prevent liver toxicity (Shimizu et al., 2002).
Therapeutic Efficacy of Pyrazolopyrimidines
In the context of Chagas' disease, pyrazolopyrimidines, which share a structural motif with this compound, have demonstrated significant activity against Trypanosoma cruzi. A clinical investigation into the efficacy of allopurinol, a pyrazolopyrimidine, for treating chronic Chagas' disease found it as effective as conventional therapies but with fewer side effects. This study highlights the potential therapeutic applications of pyrazolopyrimidines in treating parasitic infections, suggesting a possible area of research for compounds like this compound (Gallerano et al., 1990).
Propriétés
IUPAC Name |
5-nitro-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2.ClH/c4-2-1-3(6-5-2)7(8)9;/h1H,(H3,4,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUKDIZZNLTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030018-90-6 |
Source


|
| Record name | 5-nitro-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)-](/img/structure/B2869954.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2869955.png)
![2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate](/img/structure/B2869956.png)
![5-Isocyanatobicyclo[2.2.1]hept-2-ene](/img/structure/B2869959.png)

![(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2869962.png)
![6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2869964.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2869967.png)

![Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2869970.png)